molecular formula C10H16N2O4S3 B5466872 1-(ethylsulfonyl)-4-(2-thienylsulfonyl)piperazine

1-(ethylsulfonyl)-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5466872
M. Wt: 324.4 g/mol
InChI Key: CDNSKQUGNTZDDW-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(2-thienylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of an ethylsulfonyl group and a thienylsulfonyl group attached to a piperazine ring. Piperazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-(2-thienylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-thienylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfox

Properties

IUPAC Name

1-ethylsulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-2-18(13,14)11-5-7-12(8-6-11)19(15,16)10-4-3-9-17-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSKQUGNTZDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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